molecular formula C10H13BrClNO B15299857 1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride

1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B15299857
M. Wt: 278.57 g/mol
InChI Key: RYFLHCQNFXSTSO-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO It is a cyclopropane derivative with a bromo and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromo substituent at the 4-position.

    Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst.

    Amination: The cyclopropane intermediate is then reacted with an amine source to introduce the amine group at the 1-position of the cyclopropane ring.

    Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or other substituted derivatives.

Scientific Research Applications

1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromo and methoxy substituents on the phenyl ring can influence its binding affinity and selectivity towards these targets. The cyclopropane ring provides rigidity to the molecule, which can affect its overall conformation and interaction with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine hydrochloride
  • 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-amine hydrochloride
  • 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride

Uniqueness

1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-9-6-7(11)2-3-8(9)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H

InChI Key

RYFLHCQNFXSTSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2(CC2)N.Cl

Origin of Product

United States

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